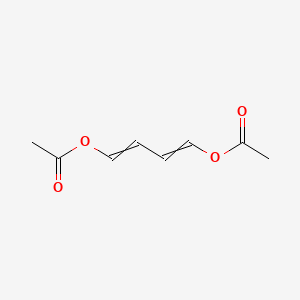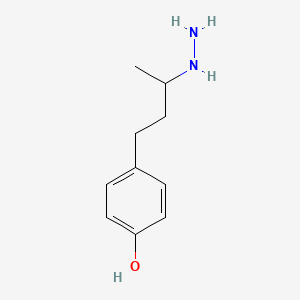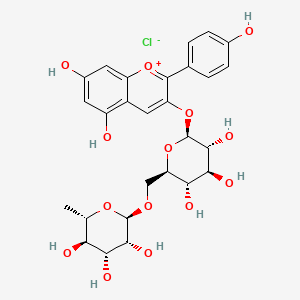
(6beta,7alpha,15beta)-6,15-Bis(acetyloxy)-7,20-epoxy-7-hydroxykaura-2,16-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,8S,9S)-10-(acetyloxy)-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7621?,?0(1),(1)(1)0(2),?]octadec-13-en-7-yl acetate is a complex organic molecule with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,8S,9S)-10-(acetyloxy)-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-en-7-yl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of functional groups through selective reactions. Key steps may include:
Cyclization Reactions: Formation of the pentacyclic core through intramolecular cyclization.
Functional Group Introduction: Addition of acetyloxy and hydroxy groups using reagents such as acetic anhydride and hydroxylating agents.
Methylidene Group Addition: Introduction of the methylidene group via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where acetyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with varied functional groups replacing the acetyloxy group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound’s functional groups make it a candidate for studying enzyme interactions and metabolic pathways. It can serve as a probe to investigate biochemical processes.
Medicine
The compound’s potential pharmacological properties are of interest in medicinal chemistry. Its structure may be modified to develop new drugs with specific therapeutic effects.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The acetyloxy and hydroxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methylidene group may participate in covalent bonding with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
The uniqueness of (1S,8S,9S)-10-(acetyloxy)-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-en-7-yl acetate lies in its pentacyclic structure and the presence of multiple functional groups. This combination provides a versatile platform for chemical modifications and applications across various fields.
Properties
Molecular Formula |
C24H30O7 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[(1S,8S,9S)-7-acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl] acetate |
InChI |
InChI=1S/C24H30O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h8-9,15-16,18-20,28H,1,6-7,10-11H2,2-5H3/t15?,16?,18?,19?,20?,22-,23+,24-/m1/s1 |
InChI Key |
VIZWMBLJPXPZSQ-GTUUIIMKSA-N |
Isomeric SMILES |
CC(=O)OC1C2[C@@]3(CO[C@]1([C@]45C3CCC(C4)C(=C)C5OC(=O)C)O)C(=O)C=CC2(C)C |
Canonical SMILES |
CC(=O)OC1C2C(C=CC(=O)C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Hydroxy-2-(4-hydroxyphenyl)ethyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435186.png)
![[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12435190.png)


![Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12435200.png)



![N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12435246.png)
![N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B12435248.png)




